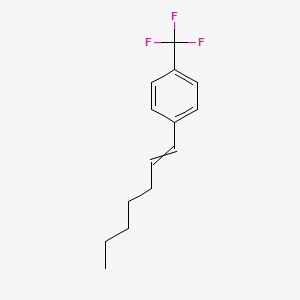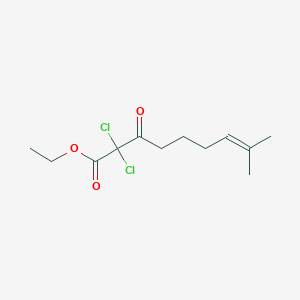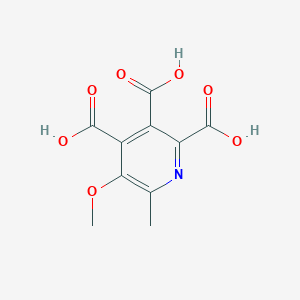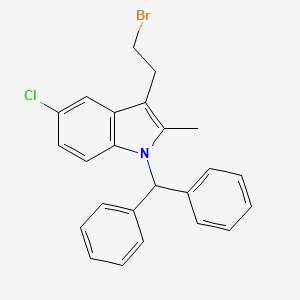
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound that features a trifluoropropyl group attached to a silicon atom, which is further bonded to three tert-butoxy groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tri-tert-butoxy(3,3,3-trifluoropropyl)silane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows:
Reactants: 3,3,3-trifluoropropyltrichlorosilane and tert-butyl alcohol.
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane.
Procedure: The tert-butyl alcohol is added dropwise to a solution of 3,3,3-trifluoropropyltrichlorosilane in an inert solvent such as hexane. The mixture is stirred and heated to reflux for several hours. The product is then purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as fractional distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and tert-butyl alcohol.
Condensation: Forms siloxane bonds through condensation reactions with other silanes.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to facilitate the reaction.
Substitution: Reagents like halides or alkoxides for substitution reactions.
Major Products Formed
Hydrolysis: Produces silanols and tert-butyl alcohol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which tri-tert-butoxy(3,3,3-trifluoropropyl)silane exerts its effects involves the formation of siloxane bonds and the release of tert-butyl alcohol. The trifluoropropyl group imparts unique properties such as hydrophobicity and chemical resistance, making it valuable in various applications. The molecular targets and pathways involved include:
Surface Modification: Alters surface properties to enhance hydrophobicity and adhesion.
Polymerization: Participates in polymerization reactions to form siloxane-based polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar structure but with methoxy groups instead of tert-butoxy groups.
Triethoxy(3,3,3-trifluoropropyl)silane: Contains ethoxy groups instead of tert-butoxy groups.
Trichloro(3,3,3-trifluoropropyl)silane: Features chloro groups instead of tert-butoxy groups.
Uniqueness
Tri-tert-butoxy(3,3,3-trifluoropropyl)silane is unique due to the presence of tert-butoxy groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring robust and durable materials.
Eigenschaften
CAS-Nummer |
921605-21-2 |
|---|---|
Molekularformel |
C15H31F3O3Si |
Molekulargewicht |
344.48 g/mol |
IUPAC-Name |
tris[(2-methylpropan-2-yl)oxy]-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C15H31F3O3Si/c1-12(2,3)19-22(20-13(4,5)6,21-14(7,8)9)11-10-15(16,17)18/h10-11H2,1-9H3 |
InChI-Schlüssel |
JIOBRIJHDZBWDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](CCC(F)(F)F)(OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)
methanone](/img/structure/B14198667.png)


![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)



![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)

